

The Role of YU142670 in Actin Cytoskeleton Dynamics: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **YU142670**
Cat. No.: **B15574990**

[Get Quote](#)

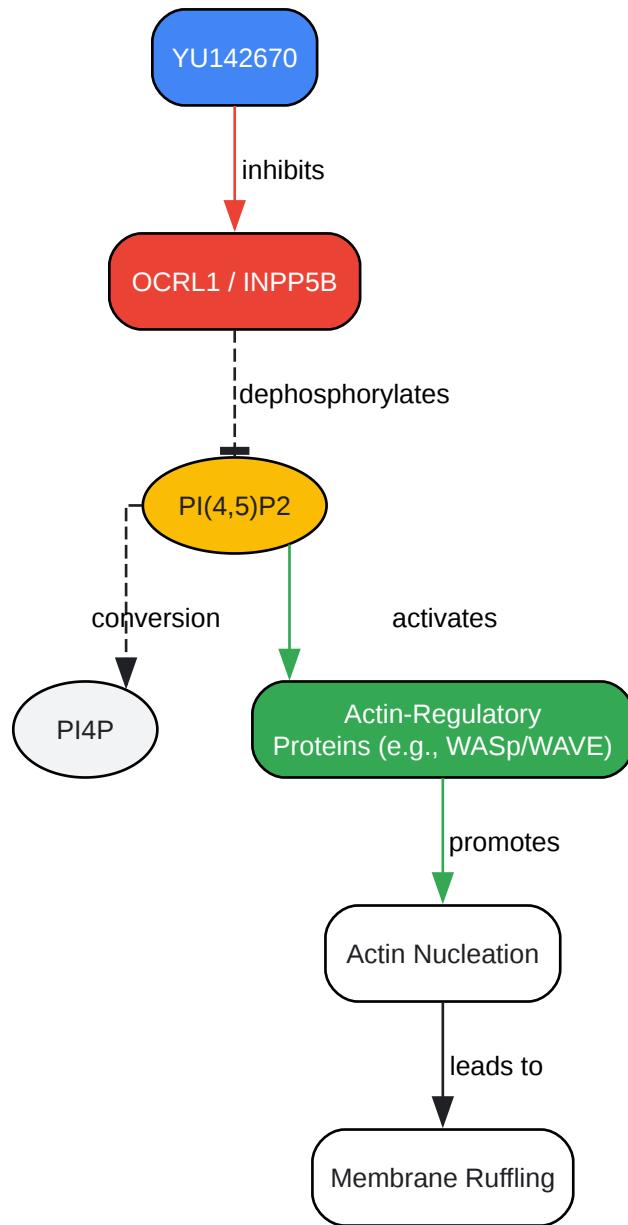
For Researchers, Scientists, and Drug Development Professionals

Abstract

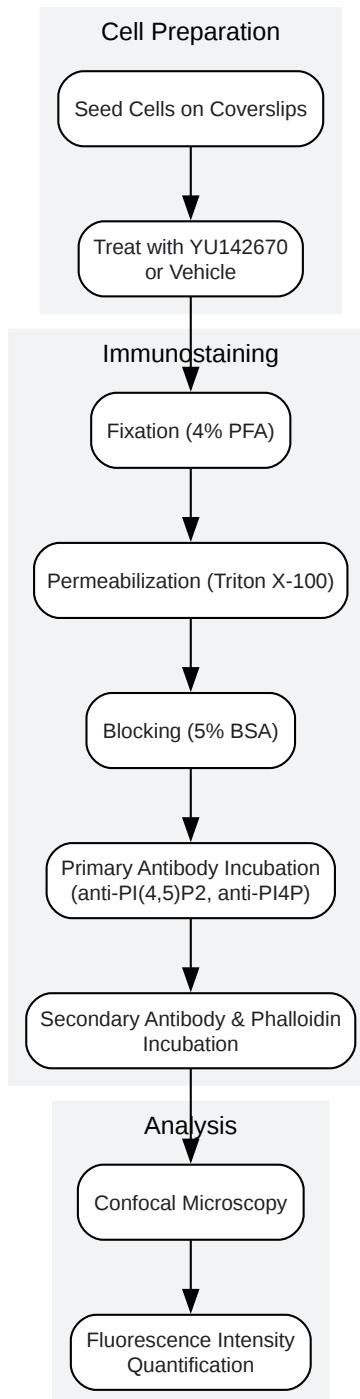
YU142670 is a potent and selective inhibitor of the inositol polyphosphate 5-phosphatases OCRL1 (Oculocerebrorenal syndrome of Lowe protein 1) and INPP5B (Inositol polyphosphate-5-phosphatase B). By targeting these enzymes, **YU142670** effectively modulates the cellular levels of phosphoinositides, particularly increasing the ratio of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂) to phosphatidylinositol 4-phosphate (PI4P). This alteration in phosphoinositide balance has significant downstream effects on the actin cytoskeleton, leading to enhanced actin nucleation and the formation of membrane ruffles. This technical guide provides a comprehensive overview of **YU142670**, its mechanism of action, and its impact on actin dynamics, supplemented with detailed experimental protocols and data presented for scientific and drug development applications.

Introduction to YU142670

YU142670 is a small molecule inhibitor that has emerged as a valuable tool for studying the intricate roles of phosphoinositides in cellular processes. Its selectivity for OCRL1 and INPP5B allows for the specific investigation of pathways regulated by these 5-phosphatases. The primary consequence of **YU142670** activity is the accumulation of PI(4,5)P₂ at the plasma membrane. PI(4,5)P₂ is a key lipid messenger that directly interacts with a multitude of actin-binding proteins, thereby influencing the nucleation, polymerization, and organization of the


actin cytoskeleton. Understanding the effects of **YU142670** provides critical insights into the regulation of cell motility, membrane trafficking, and other actin-dependent cellular functions.

Mechanism of Action: A Signaling Pathway Perspective


The mechanism by which **YU142670** influences actin cytoskeleton dynamics is rooted in its ability to inhibit OCRL1 and INPP5B. These enzymes are responsible for the hydrolysis of the 5-phosphate from PI(4,5)P₂, converting it to PI4P. By blocking this enzymatic activity, **YU142670** leads to a localized increase in PI(4,5)P₂ levels at the plasma membrane.

This accumulation of PI(4,5)P₂ serves as a signaling hub, recruiting and activating various actin-regulatory proteins. Key effectors in this pathway include proteins that promote actin nucleation, such as the Arp2/3 complex via WASp/WAVE family proteins, and proteins that regulate filament elongation and branching. The elevated PI(4,5)P₂ concentration facilitates the assembly of a dynamic actin network, manifesting as increased actin nucleation and the formation of prominent membrane ruffles.

YU142670 Signaling Pathway

PI(4,5)P2/PI4P Measurement Workflow

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [The Role of YU142670 in Actin Cytoskeleton Dynamics: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15574990#yu142670-s-role-in-actin-cytoskeleton-dynamics>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com